Sigma-1 Receptor Affinity Advantage of the N-Benzyl Pharmacophore over N-Polycarbocyclic Analogs
The N-benzyl substituent on the 7-azabicyclo[2.2.1]heptane scaffold drives affinity for the sigma-1 receptor. The closest comparator, N-benzyl-7-azabicyclo[2.2.1]heptane (lacking the 2-hydroxyl group of the target compound), exhibited a Ki of 120 nM at the sigma-1 receptor, which is a 14.6-fold improvement over the N-cyclohexylmethyl analog, a potent but non-selective sigma ligand [1]. The additional 2-endo-hydroxyl group in the target compound provides a hydrogen-bonding handle that can further modulate affinity and selectivity in a manner not possible with the simple N-benzyl derivative.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | N-benzyl-7-azabicyclo[2.2.1]heptane (des-hydroxy analog): Ki = 120 nM [1] |
| Comparator Or Baseline | N-cyclohexylmethyl-7-azabicyclo[2.2.1]heptane: Ki = 1750 nM [1] |
| Quantified Difference | ~14.6-fold higher affinity for the N-benzyl analog (120 nM vs 1750 nM) |
| Conditions | In vitro competition binding assay against sigma-1 receptor using [3H]-(+)-pentazocine as radioligand in rat brain homogenate [1]. |
Why This Matters
This data confirms the N-benzyl group is a critical pharmacophore for sigma receptor affinity, defending the selection of benzyl-substituted over alkyl-substituted 7-azabicyclo[2.2.1]heptanes in sigma receptor-focused studies.
- [1] Banister, S. D., Rendina, L. M., & Kassiou, M. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(12), 4059–4063. View Source
